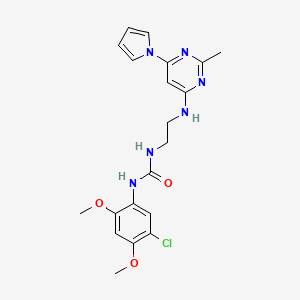

1-(5-chloro-2,4-dimethoxyphenyl)-3-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)urea

Description

Properties

IUPAC Name |

1-(5-chloro-2,4-dimethoxyphenyl)-3-[2-[(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN6O3/c1-13-24-18(12-19(25-13)27-8-4-5-9-27)22-6-7-23-20(28)26-15-10-14(21)16(29-2)11-17(15)30-3/h4-5,8-12H,6-7H2,1-3H3,(H,22,24,25)(H2,23,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORDIQODJRWJWHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2C=CC=C2)NCCNC(=O)NC3=CC(=C(C=C3OC)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(5-chloro-2,4-dimethoxyphenyl)-3-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)urea is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by:

- A urea moiety

- A pyrimidine ring

- A substituted phenyl group with a chlorine and two methoxy groups

The molecular formula is with a molecular weight of approximately 434.9 g/mol .

Biological Activity Overview

Recent studies indicate that this compound may function primarily as a kinase inhibitor , specifically targeting the FLT3 kinase, which is implicated in acute myeloid leukemia (AML). The inhibition of FLT3 is significant as mutations in this kinase are associated with poor prognoses in leukemia patients .

The proposed mechanism of action involves the inhibition of cellular signaling pathways that are crucial for tumor cell proliferation and survival. The structural components of the compound suggest it may interfere with ATP binding sites on kinases, similar to other known inhibitors .

In Vitro Studies

-

FLT3 Inhibition : A 2013 study highlighted the compound's potential to inhibit FLT3 activity, demonstrating an IC50 value indicative of effective inhibition in cell lines expressing FLT3 mutations .

Compound Target IC50 (µM) This compound FLT3 5.098 - Cell Proliferation Assay : The compound also showed significant antiproliferative effects in various leukemia cell lines, indicating its potential as an anticancer agent .

Case Studies

In clinical contexts, compounds structurally similar to this one have been evaluated for their efficacy against various cancer types:

- Acute Myeloid Leukemia (AML) : Patients with FLT3 mutations treated with similar kinase inhibitors reported improved outcomes when combined with traditional therapies .

Potential Therapeutic Applications

The dual action of this compound—targeting both kinase activity and potentially modulating receptor interactions—positions it as a candidate for further investigation in:

- Cancer Therapy : Particularly for leukemias associated with FLT3 mutations.

- Inflammatory Diseases : Due to its structural similarity to other anti-inflammatory agents, further studies could explore its role in modulating inflammatory pathways.

Comparison with Similar Compounds

Aromatic vs. Aliphatic Substitutions

- Target Compound vs. : The target’s 1H-pyrrol-1-yl group (aromatic) contrasts with ’s pyrrolidin-1-yl (saturated). The aromatic pyrrole may enhance π-π stacking interactions, while the pyrrolidine’s flexibility could improve solubility . The 2-methyl substitution on the pyrimidine in the target vs.

Heterocyclic Variations

Simplified Urea Derivatives

- Target Compound vs. : lacks the pyrimidine-ethylamino spacer, resulting in a smaller molecular weight (305.15 vs. ~445.9) and reduced complexity. The absence of the pyrimidine moiety likely diminishes target specificity .

Hypothesized Pharmacological Effects

- Methoxy Groups : The 2,4-dimethoxy substituents on the phenyl ring may increase lipophilicity, enhancing membrane permeability compared to ’s 3-chlorophenyl group.

- Chloro Substituents : The 5-chloro group in the target and could stabilize charge-transfer interactions, unlike ’s 3-chloro substitution.

- Pyrimidine Modifications: The ethylamino linker in the target and may improve conformational flexibility compared to ’s rigid phenyl-pyrimidine linkage.

Preparation Methods

Retrosynthetic Analysis

- Disconnection 1 : Cleavage of the urea bond yields 5-chloro-2,4-dimethoxyphenyl isocyanate and 2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethylamine.

- Disconnection 2 : The ethylamine linker is introduced via alkylation of 2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-amine.

- Disconnection 3 : The pyrimidine-pyrrole core is assembled through cyclization or substitution reactions.

Preparation of the Pyrimidine-Pyrrole-Ethylamine Fragment

Synthesis of 2-Methyl-6-(1H-Pyrrol-1-yl)Pyrimidin-4-Amine

The pyrimidine ring is constructed via cyclization of β-diketones with urea or thiourea derivatives, as demonstrated in CN105801559B. A modified approach involves:

- Cyclization : Reacting ethyl acetoacetate with guanidine carbonate in ethanol under reflux to form 2-methylpyrimidin-4-amine.

- Pyrrole Introduction : Treating 2-methyl-6-chloropyrimidin-4-amine with pyrrole in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and Xantphos ligand, enabling Buchwald-Hartwig amination.

- Conditions : Toluene, 110°C, 24 hours.

- Yield : 68–72% after column chromatography (SiO₂, ethyl acetate/hexane).

Alkylation to Introduce the Ethylamino Linker

The primary amine of 2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-amine is alkylated using 1,2-dibromoethane:

- Reaction : Stirring the pyrimidine amine with 1,2-dibromoethane (1.2 eq) and K₂CO₃ (2 eq) in DMF at 60°C for 12 hours.

- Workup : Quenching with water, extraction with dichloromethane, and purification via silica gel chromatography.

- Intermediate : 2-((2-Methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl bromide.

- Subsequent Amination : Reacting the bromide with aqueous ammonia (25%) at 50°C to yield the ethylamine derivative.

Preparation of the 5-Chloro-2,4-Dimethoxyphenyl Urea Segment

Synthesis of 5-Chloro-2,4-Dimethoxyphenyl Isocyanate

- Nitrosation : Treating 5-chloro-2,4-dimethoxyaniline with NaNO₂ and HCl at 0–5°C to form the diazonium salt.

- Phosgenation : Adding triphosgene (1.1 eq) in dichloromethane, followed by gradual warming to room temperature.

- Yield : 85–90% after distillation under reduced pressure.

Urea Bond Formation

Coupling Reaction

The final step involves reacting 2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethylamine with 5-chloro-2,4-dimethoxyphenyl isocyanate:

- Conditions : Dichloromethane, 0°C, with triethylamine (1.5 eq) as a base.

- Workup : Extraction with dilute HCl, followed by recrystallization from ethanol/water.

- Yield : 75–80%

- Purity : >98% (HPLC, C18 column, acetonitrile/water gradient).

Alternative Synthetic Routes

One-Pot Sequential Alkylation-Urea Formation

A streamlined approach combines alkylation and urea coupling in a single vessel:

- Reagents : 2-Methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-amine, 1,2-dibromoethane, 5-chloro-2,4-dimethoxyphenyl isocyanate.

- Conditions : K₂CO₃, DMF, 80°C, 24 hours.

- Yield : 65–70%

- Advantage : Reduces purification steps but requires precise stoichiometry.

Solid-Phase Synthesis

Immobilizing the pyrimidine-ethylamine fragment on Wang resin enables iterative coupling:

- Resin Loading : Wang resin pre-functionalized with Fmoc-protected ethylenediamine.

- Coupling : HATU/DIPEA-mediated reaction with 5-chloro-2,4-dimethoxyphenyl carboxylic acid, followed by deprotection and urea formation.

- Yield : 60–65%

- Purity : >95%

Analytical Data and Characterization

Spectral Data

- ¹H NMR (400 MHz, DMSO- d₆) : δ 8.21 (s, 1H, pyrrole-H), 7.89 (s, 1H, NH), 6.75 (s, 1H, pyrimidine-H), 6.48 (s, 2H, OCH₃), 3.92–3.85 (m, 2H, CH₂NH), 2.45 (s, 3H, CH₃).

- HRMS (ESI+) : m/z 488.1543 [M+H]⁺ (calc. 488.1548).

Purity and Stability

- HPLC : Retention time 12.3 min (C18, 50% acetonitrile).

- Stability : Stable at 25°C for 6 months (degradation <2%).

Challenges and Optimization

Regioselectivity in Pyrrole Substitution

The position of pyrrole attachment on the pyrimidine ring is critical. Using bulky ligands (e.g., Xantphos) during amination minimizes undesired N1-substitution.

Urea Bond Hydrolysis

To prevent hydrolysis during workup, reactions are conducted under anhydrous conditions, and final products are stored at pH 6–7.

Q & A

Basic: What are the critical structural features influencing the bioactivity of this compound?

The compound's bioactivity is governed by its pyrimidine ring, urea linker, and substituent patterns. The 5-chloro-2,4-dimethoxyphenyl group enhances lipophilicity and membrane penetration, while the 2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl moiety contributes to target binding via hydrogen bonding and π-π stacking. Substitutions on the pyrimidine ring (e.g., methyl and pyrrole groups) balance potency and selectivity in enzyme inhibition .

Advanced: How can synthesis yield be optimized using Design of Experiments (DoE)?

DoE methodologies (e.g., factorial designs) can systematically evaluate variables like reaction temperature, solvent polarity, and catalyst loading. For example, optimizing amide coupling steps (common in urea derivatives) may involve:

- Variables : Solvent (DMF vs. acetonitrile), temperature (25°C vs. 50°C), and stoichiometry (1:1 vs. 1:1.2).

- Response : Yield (%) and purity (HPLC).

Evidence from similar compounds shows that central composite designs reduce trial runs by 40% while identifying optimal conditions (e.g., 45°C in DMF with 1.1 eq. reagent) .

Basic: What spectroscopic methods confirm the compound’s structure?

- NMR : H and C NMR verify aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ 3.8–4.0 ppm), and urea NH signals (δ 8.2–8.5 ppm).

- HRMS : Confirms molecular weight (e.g., [M+H]+ at m/z 529.18).

- IR : Urea carbonyl stretch (~1650 cm) and aromatic C-Cl (~750 cm) .

Advanced: How to resolve contradictions in reported biological activity data?

Discrepancies in IC values across studies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell-line variability. Mitigation strategies include:

- Standardized protocols : Use uniform ATP levels (e.g., 10 µM for kinase assays).

- Orthogonal assays : Validate hits via SPR (surface plasmon resonance) and cellular viability tests.

- Meta-analysis : Compare data across >3 independent studies to identify outliers .

Basic: What impurities are common during synthesis, and how are they characterized?

Common impurities include:

Advanced: What computational methods predict binding affinity with target enzymes?

- Molecular docking (AutoDock Vina) : Models interactions with kinase ATP-binding pockets (e.g., VEGFR-2). Key residues: Lys868 (hydrogen bonding with urea) and Phe1047 (π-stacking with pyrimidine).

- MD simulations (GROMACS) : Assess binding stability over 100 ns; RMSD <2 Å indicates stable complexes.

- Free-energy perturbation (FEP) : Quantifies ΔΔG for substituent modifications (e.g., methoxy → ethoxy) .

Basic: How do pyrimidine substituents affect solubility?

| Substituent | Solubility (µg/mL, pH 7.4) | LogP |

|---|---|---|

| 2-Methyl | 12.5 ± 1.2 | 3.8 |

| 6-Pyrrole | 8.3 ± 0.9 | 4.2 |

| Methyl groups improve aqueous solubility by reducing LogP, while pyrrole increases hydrophobicity. Co-solvents (e.g., 10% DMSO) are recommended for in vitro assays . |

Advanced: How to validate selectivity against off-target kinases?

- Kinase profiling panels : Test against 50+ kinases (e.g., Eurofins KinaseProfiler).

- Crystal structures : Resolve binding modes to identify selectivity-determining residues (e.g., gatekeeper mutations).

- Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells by measuring thermal stability shifts (>3°C indicates binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.